

1H NMR and 13C NMR of (6-Bromo-1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (6-Bromo-1H-indazol-3-yl)methanol

Cat. No.: B1604324

[Get Quote](#)

An In-Depth Technical Guide to the ^1H and ^{13}C NMR Spectroscopy of **(6-Bromo-1H-indazol-3-yl)methanol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of heterocyclic compounds, which form the backbone of many pharmaceutical agents. This guide provides a comprehensive analysis of the ^1H and ^{13}C NMR spectra of **(6-Bromo-1H-indazol-3-yl)methanol** (CAS No: 885518-29-6), a key building block in medicinal chemistry.^{[1][2]} By integrating foundational NMR principles with spectral data from analogous structures, we present a robust framework for the prediction, acquisition, and interpretation of the NMR data for this molecule. This document serves as a practical reference for researchers requiring unambiguous structural verification, moving beyond a simple data report to explain the causal relationships between molecular structure and spectral appearance.

Introduction: The Structural Significance of (6-Bromo-1H-indazol-3-yl)methanol

The indazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including kinase inhibition for cancer therapy.^[3] **(6-Bromo-**

1H-indazol-3-yl)methanol serves as a critical intermediate, providing a versatile handle for further synthetic elaboration. The bromine atom at the 6-position and the methanol group at the 3-position offer distinct points for chemical modification.

Given its role as a foundational precursor, unequivocal confirmation of its structure is paramount. NMR spectroscopy provides the most definitive, non-destructive method for verifying the molecular framework, confirming substituent positions, and ensuring isomeric purity. This guide details the expected NMR characteristics and outlines a rigorous protocol for their acquisition and analysis.

Molecular Structure and Spectroscopic Considerations

To interpret the NMR spectra, a clear understanding of the molecule's electronic and structural features is essential. The standard numbering convention for the indazole ring is used throughout this guide.

Caption: Molecular structure of **(6-Bromo-1H-indazol-3-yl)methanol** with IUPAC numbering.

Key features influencing the NMR spectrum:

- **Aromatic System:** The benzene portion of the indazole ring will give rise to signals in the aromatic region of the ^1H NMR spectrum. The electronic effect of the bromine atom and the fused pyrazole ring will dictate the precise chemical shifts.
- **Substituents:** The electron-withdrawing bromine atom at C6 will deshield adjacent protons and carbons. The methanol group at C3 introduces aliphatic signals ($-\text{CH}_2-$) and an exchangeable hydroxyl proton ($-\text{OH}$).
- **Tautomerism:** The N-H proton of the indazole ring can undergo exchange.^[4] The choice of NMR solvent is critical for its observation. Protic solvents may lead to its exchange and disappearance, while aprotic solvents like DMSO- d_6 slow this exchange, allowing for its detection as a broad singlet.^[5]

Predicted NMR Spectra and Interpretation

While a published spectrum for this specific molecule is not readily available in the searched literature, we can reliably predict its ^1H and ^{13}C NMR data by analyzing the substituent effects and comparing them with structurally related bromo-indazole derivatives.[\[6\]](#)[\[7\]](#)

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is anticipated to show distinct signals for the three aromatic protons, the methylene protons, the hydroxyl proton, and the N-H proton. The choice of solvent is critical; the following predictions are for DMSO-d₆, which is ideal for observing exchangeable protons.
[\[5\]](#)[\[8\]](#)

Table 1: Predicted ^1H NMR Data for **(6-Bromo-1H-indazol-3-yl)methanol** in DMSO-d₆

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Integration	Rationale
NH-1	~13.0	broad singlet (br s)	-	1H	Typical for indazole N-H protons in DMSO-d ₆ ; broad due to quadrupole effects and exchange.[9]
H-4	~7.90	doublet (d)	J ≈ 8.5	1H	Deshielded by the pyrazole ring and adjacent to C7a. Coupled to H5.
H-7	~7.75	singlet (or narrow d)	J ≈ 1.0	1H	Appears as a singlet or narrow doublet due to a small four-bond coupling to H5. Deshielded by the adjacent nitrogen.
H-5	~7.30	doublet of doublets (dd)	J ≈ 8.5, 1.5	1H	Coupled to both H4 (ortho coupling) and

					H7 (meta coupling). Shifted upfield relative to H4 and H7.
CH ₂	~4.80	singlet (s)	-	2H	Methylene protons adjacent to the aromatic ring and the hydroxyl group. May appear as a doublet if coupled to the OH proton, but often a singlet due to exchange.
OH	~5.50	triplet (t) or broad singlet	J ≈ 5.5	1H	Exchangeable proton. In very dry DMSO, may appear as a triplet due to coupling with the adjacent CH ₂ group. Often broadened by exchange.

Predicted ¹³C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. Chemical shifts are influenced by the electronegativity of the attached atoms (Br, N, O) and the overall aromaticity.

Table 2: Predicted ^{13}C NMR Data for **(6-Bromo-1H-indazol-3-yl)methanol** in DMSO-d₆

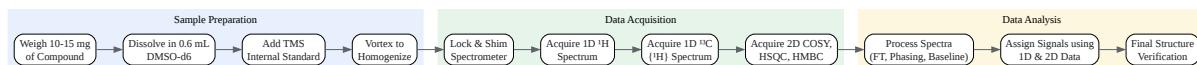
Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C3	~145.0	Attached to the methanol group and N ₂ , significantly deshielded.
C7a	~140.5	Bridgehead carbon adjacent to N ₁ , deshielded.
C3a	~123.0	Bridgehead carbon adjacent to the benzene ring.
C5	~122.5	Aromatic CH carbon, influenced by the adjacent bromine.
C4	~121.0	Aromatic CH carbon.
C6	~115.0	Carbon directly attached to bromine; its shift is heavily influenced by the halogen.
C7	~113.0	Aromatic CH carbon, shielded by its position relative to other substituents.
CH ₂ OH	~55.0	Aliphatic carbon of the methanol group, deshielded by the attached oxygen.

Experimental Protocols for NMR Data Acquisition

Adherence to a rigorous experimental protocol is essential for obtaining high-quality, reproducible NMR data. The following steps provide a self-validating workflow.

Sample Preparation

- Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). Causality: DMSO-d₆ is an excellent choice due to its ability to dissolve a wide range of organic compounds and, crucially, its capacity to form hydrogen bonds with N-H and O-H protons, slowing down their chemical exchange rate and allowing for their observation and coupling. [\[5\]](#)
- Sample Concentration: Accurately weigh 10-15 mg of **(6-Bromo-1H-indazol-3-yl)methanol** and dissolve it in 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm for both ¹H and ¹³C). Trustworthiness: TMS is chemically inert and provides a sharp, single resonance peak far from the signals of most organic compounds, ensuring accurate chemical shift calibration. [\[10\]](#)
- Homogenization: Gently vortex the sample to ensure complete dissolution and a homogeneous solution, which is critical for sharp, well-resolved NMR signals.



[Click to download full resolution via product page](#)

Caption: Standardized workflow for NMR-based structural elucidation.

NMR Spectrometer Setup and 1D Data Acquisition

- Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

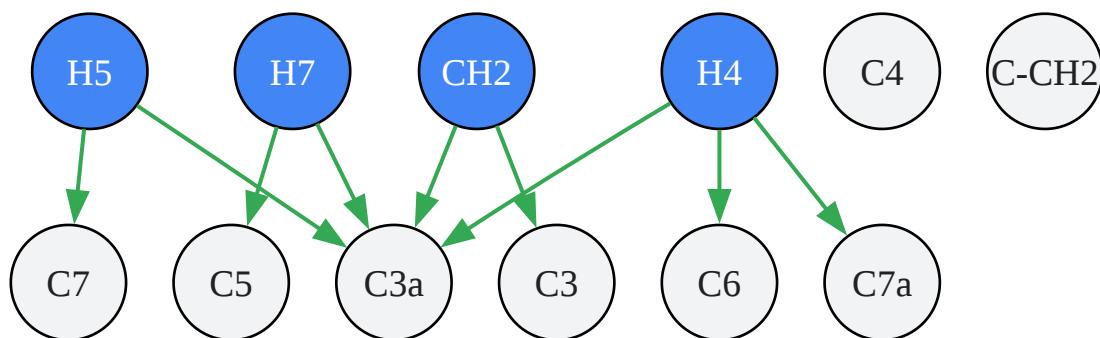
- Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for narrow and symmetrical TMS peaks.
- ¹H NMR Acquisition:
 - Pulse Angle: 30-45 degrees.
 - Acquisition Time: 3-4 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 16-64, depending on concentration.
- ¹³C NMR Acquisition:
 - Mode: Proton-decoupled (¹³C{¹H}).
 - Pulse Angle: 30-45 degrees.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024 or more, as the ¹³C isotope has low natural abundance.

2D NMR Experiments for Unambiguous Assignment

To validate the assignments made from 1D spectra, a suite of 2D NMR experiments is essential.[11]

- ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. It will show a cross-peak between H4 and H5, confirming their ortho-relationship.
- ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is the most reliable way to assign the protonated carbons (C4, C5, C7, and the -CH₂- group).

- ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two or three bonds. It is critical for assigning quaternary (non-protonated) carbons and piecing together the molecular skeleton.



[Click to download full resolution via product page](#)

Caption: Key expected ^2J and ^3J HMBC correlations for structural confirmation.

Conclusion

This technical guide provides a comprehensive, predictive framework for the ^1H and ^{13}C NMR analysis of **(6-Bromo-1H-indazol-3-yl)methanol**. By understanding the influence of the molecule's structural and electronic properties on its NMR parameters, researchers can confidently assign its spectra. The detailed experimental protocols ensure the acquisition of high-quality data, while the inclusion of 2D NMR strategies provides a pathway for unambiguous structural verification. This integrated approach, grounded in established spectroscopic principles, is essential for maintaining scientific rigor in the fields of chemical synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. achmem.com [achmem.com]

- 2. (6-Bromo-1h-indazol-3-yl)methanol | CAS 885518-29-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-bromo-1H-indazole(53857-57-1) 1H NMR spectrum [chemicalbook.com]
- 7. 4-AMINO-6-BROMO (1H)INDAZOLE(885518-50-3) 1H NMR spectrum [chemicalbook.com]
- 8. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 9. rsc.org [rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. emerypharma.com [emerypharma.com]
- To cite this document: BenchChem. [1H NMR and 13C NMR of (6-Bromo-1H-indazol-3-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1604324#1h-nmr-and-13c-nmr-of-6-bromo-1h-indazol-3-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com